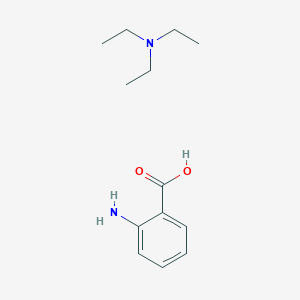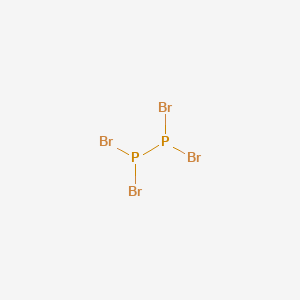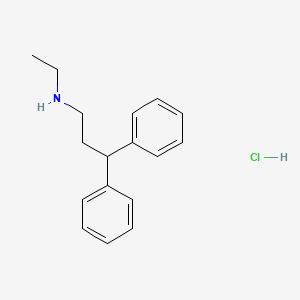![molecular formula C7H8N2O3 B14708523 (5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)
(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-2,7-diazaspiro[44]nonane-1,3,8-trione is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable diamine with a cyclic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace one of the functional groups on the spirocyclic core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Applications De Recherche Scientifique
(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of antimicrobial activity.
Medicine: Explored for its potential use in drug development, especially for its antiproliferative and cytotoxic properties.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of (5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The spirocyclic structure allows for unique interactions with proteins and other biomolecules, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Similar spirocyclic structure but with different functional groups.
1,6-Dioxaspiro[4.4]nonane: Contains oxygen atoms in the spirocyclic core.
Spiro[5.5]undecane derivatives: Larger spirocyclic compounds with different ring sizes and functional groups
Uniqueness
(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione is unique due to its specific arrangement of nitrogen atoms and carbonyl groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H8N2O3 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione |
InChI |
InChI=1S/C7H8N2O3/c10-4-1-7(3-8-4)2-5(11)9-6(7)12/h1-3H2,(H,8,10)(H,9,11,12)/t7-/m0/s1 |
Clé InChI |
KFFWEXIQYHBZTF-ZETCQYMHSA-N |
SMILES isomérique |
C1C(=O)NC[C@@]12CC(=O)NC2=O |
SMILES canonique |
C1C(=O)NCC12CC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


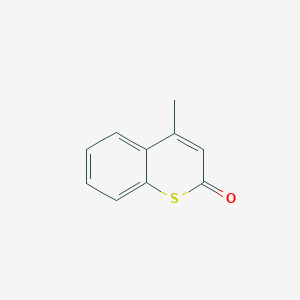
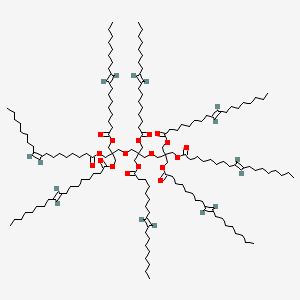
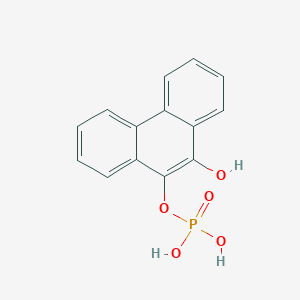
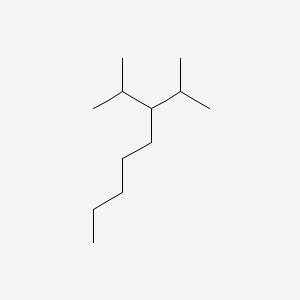
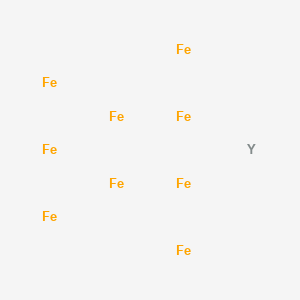
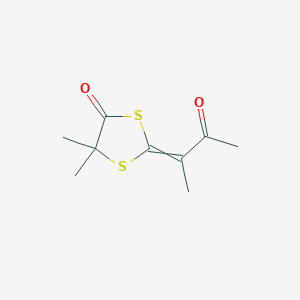
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)
